molecular formula C6H14ClNO3S B1377650 Piperidin-4-yl methanesulfonate hydrochloride CAS No. 1443980-05-9

Piperidin-4-yl methanesulfonate hydrochloride

Cat. No.: B1377650
CAS No.: 1443980-05-9
M. Wt: 215.7 g/mol
InChI Key: ZHOUOLDAWUQSJO-UHFFFAOYSA-N
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Description

Piperidin-4-yl methanesulfonate hydrochloride is a chemical compound with the CAS Number: 1443980-05-9 . It has a molecular weight of 215.7 and its IUPAC name is this compound .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H . The average mass of the molecule is 215.698 Da .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Methanesulfonate Compounds in Scientific Research

Anesthesia in Fish : Tricaine methanesulfonate (TMS) is used in hatcheries and research to immobilize fish for marking, transport, and during invasive procedures. Proper use of TMS is crucial for reducing variability in recovery and experimental results, and increasing survival rates in fish research (Carter et al., 2010).

Advanced Oxidation Processes : Persulfate-based advanced oxidation processes are emerging as viable alternatives for water treatment, involving the activation of peroxide bonds in persulfate precursors. This technology, which can degrade a wide range of organic pollutants, is critically reviewed for its potential and challenges (Lee et al., 2020).

Piperidine Compounds in Scientific Research

Synthesis of N-Heterocycles : The use of tert-butanesulfinamide for asymmetric synthesis of piperidines and other N-heterocycles represents a significant area of interest. This methodology provides access to compounds that are important for natural products and therapeutic applications (Philip et al., 2020).

Neurological Applications : Donepezil, a piperidine derivative, is reviewed for its role in treating Alzheimer’s disease and its pharmacokinetics and pharmacodynamics. This highlights the importance of piperidine scaffolds in developing therapeutics for neurological conditions (Román & Rogers, 2004).

Chemistry and Pharmacology of Piperidine Alkaloids : Piperidine alkaloids from Pinus and related genera are explored for their pharmacological significance, showcasing the wide array of biological activities associated with these compounds (Singh et al., 2021).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

piperidin-4-yl methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOUOLDAWUQSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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